Product packaging for Barium arsenide(Cat. No.:CAS No. 12255-50-4)

Barium arsenide

Cat. No.: B1516537
CAS No.: 12255-50-4
M. Wt: 561.8 g/mol
InChI Key: QXGWABVPNZREIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Pnictide Research

The study of pnictides, compounds containing elements from Group 15 of the periodic table (nitrogen, phosphorus, arsenic, antimony, and bismuth), dates back to the early 20th century with initial explorations into transition metal nitrides and phosphides. numberanalytics.com The term "pnictogen" itself was suggested in the early 1950s by Dutch chemist Anton Eduard van Arkel, derived from the Greek word pnikta, meaning "suffocated things," which alludes to the German name for nitrogen, Stickstoff ("suffocating substance"). acs.org

For many years, pnictide research remained a specialized area within solid-state chemistry. However, the discovery of superconductivity in some pnictide compounds in the latter half of the 20th century, and particularly the emergence of iron-based high-temperature superconductors in 2008, dramatically intensified interest in this class of materials. numberanalytics.comresearchgate.net This wave of research brought renewed attention to binary and ternary pnictides, including arsenides, as scientists sought to understand the fundamental physics and chemistry governing their often exotic electronic and magnetic properties. researchgate.netresearchgate.net

Academic Significance within Condensed Matter Physics and Inorganic Chemistry

Barium arsenide and its related compounds hold significant academic interest in both condensed matter physics and inorganic chemistry, primarily due to their diverse electronic properties and rich structural chemistry.

In condensed matter physics , barium-containing arsenides are central to the investigation of high-temperature superconductivity. quora.com Compounds such as potassium-doped barium iron arsenide ((Ba,K)Fe₂As₂) are a key family of iron-pnictide superconductors. ioppublishing.orgpsi.ch Research into these materials explores the interplay between magnetism and superconductivity, a fundamental challenge in the field. sciencedaily.comornl.gov Studies on barium iron nickel arsenide, for instance, have provided evidence linking magnetic properties to anisotropic resistance, where the material's electrical conductivity depends on the direction of current flow. sciencedaily.comsemiengineering.com These findings are crucial for developing a comprehensive theory of unconventional superconductivity. semiengineering.com

In inorganic chemistry , barium arsenides are excellent examples of Zintl phases. mdpi.comsemanticscholar.org The Zintl concept describes compounds where there is a significant charge transfer from an electropositive element (like barium) to a more electronegative element (like arsenic), resulting in the formation of covalently bonded anionic substructures. semanticscholar.org The Ba-As system showcases this with various arsenide anions, including isolated As³⁻ ions, [As₂]⁴⁻ dimers, and [As₄]⁶⁻ tetramers, depending on the stoichiometry. mdpi.comiucr.org The synthesis and characterization of new this compound phases contribute to a deeper understanding of bonding, structure, and the Zintl–Klemm formalism, which helps rationalize the structures and predict the electronic properties of these charge-balanced, semiconducting materials. mdpi.comsemanticscholar.org

Current Research Landscape and Underexplored Aspects of this compound

The current research landscape for this compound is active, with a focus on discovering and characterizing new phases within the Ba-As system. Recent studies have successfully synthesized and structurally analyzed novel binary compounds, including Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. mdpi.comsemanticscholar.org This work has significantly enriched the known Ba-As phase diagram, increasing the number of identified barium arsenides by over 50%. semanticscholar.org The primary synthesis method involves direct solid-state reactions of elemental barium and arsenic at high temperatures in inert atmospheres.

Despite this progress, the this compound system remains comparatively underexplored when compared to other alkaline earth metal pnictide families. mdpi.comsemanticscholar.org This is largely attributed to the experimental challenges posed by the materials themselves; barium arsenides are notably sensitive to air and moisture, decaying rapidly upon exposure. mdpi.comsemanticscholar.org Furthermore, the inherent toxicity of arsenic and its compounds necessitates stringent handling protocols. mdpi.com

Underexplored aspects include the comprehensive measurement of physical properties for many of the known phases, which is often hindered by their instability. mdpi.com While electronic structure calculations predict narrow bandgap semiconducting behavior for several phases, detailed experimental transport property measurements are often lacking. mdpi.comsemanticscholar.org The exploration of ternary and quaternary barium arsenides is also an expanding frontier, with compounds like Ba₄Ag₂.₃In₁.₇As₈ and Ba₄AgGa₅As₈ showing complex structures and interesting metallic or semiconducting properties, indicating potential for thermoelectric applications. osti.gov

Interactive Data Tables

Crystallographic Data of Selected this compound Compounds

This table summarizes the crystal structures of several known this compound phases.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)
This compoundBa₃As₂Body-centered cubicNot specifieda = 9.846
This compoundBa₃As₄OrthorhombicFdd2a = 15.368, b = 18.755, c = 6.2816
This compoundBa₅As₄OrthorhombicCmcea = 16.882, b = 8.5391, c = 8.6127
This compoundBa₁₆As₁₁TetragonalP-42₁ma = 12.8944, c = 11.8141
Lithium this compoundLi₄Ba₃As₄OrthorhombicImmma = 4.747, b = 17.062, c = 4.869

Data sourced from references mdpi.comiucr.orgchemicalbook.com. Note that the structure for Ba₃As₂ is described as having 1/9 of anion sites empty.

Electronic Properties of Recently Discovered Barium Arsenides

This table presents the calculated electronic bandgaps for newly synthesized this compound compounds, indicating their semiconducting nature.

CompoundFormulaCalculated Bandgap (eV)
This compoundBa₃As₄0.47
This compoundBa₅As₄0.34
This compoundBa₁₆As₁₁0.33

Data sourced from reference mdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2Ba3 B1516537 Barium arsenide CAS No. 12255-50-4

Properties

IUPAC Name

1,2-diarsa-3λ2,4λ2,5λ2-tribaracyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/As2.3Ba/c1-2;;;/q-2;;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGWABVPNZREIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[As]1=[As][Ba][Ba][Ba]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As2Ba3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12255-50-4
Record name Barium arsenide (Ba3As2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tribarium diarsenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Crystal Growth Techniques

Solid-State Reaction Pathways and Controlled Atmosphere Synthesis

Direct solid-state reaction is the most common method for synthesizing polycrystalline barium arsenide phases. openaccesspub.org This technique involves the high-temperature reaction of elemental precursors in a controlled, inert environment to prevent oxidation and control the stoichiometry of the final product. americanelements.com

The synthesis of specific this compound phases, such as Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁, relies on the precise control of the initial ratio of the reactants. americanelements.com The selection of high-purity precursors is critical for obtaining the desired compound and minimizing impurities.

Precursors : The typical starting materials are high-purity barium metal (often in the form of rods) and arsenic granules. americanelements.com To ensure reactivity, any oxide layer on the barium metal is typically removed, for example by filing, immediately before use. americanelements.com

Stoichiometry : The molar ratios of the elemental precursors are carefully measured to match the stoichiometry of the target this compound compound. americanelements.com For instance, the synthesis of Ba₃As₄ requires a Ba:As ratio of 3:4. However, the thermodynamic stability of different phases at various temperatures can influence the final product; synthesis attempts for Ba₃As₄ at higher temperatures have been found to yield the more thermodynamically stable Ba₅As₄ phase instead. americanelements.com

All handling of the air- and moisture-sensitive reactants and products is performed under an inert atmosphere, such as within an argon-filled glovebox. openaccesspub.orgamericanelements.com

The synthesis of barium arsenides is conducted at high temperatures in sealed containers to manage the significant vapor pressure of arsenic, which sublimes at 614 °C. americanelements.com The reaction vessels, typically made of a non-reactive metal like niobium, are arc-welded shut under an argon atmosphere and then sealed within evacuated fused silica (B1680970) ampoules to ensure a controlled reaction environment. americanelements.com

The specific temperature profile—including heating rate, dwell temperature, hold time, and cooling rate—is crucial for the formation and crystallization of the desired phase. americanelements.com Different this compound compounds require distinct thermal processing, as detailed in the table below. americanelements.com

Target CompoundHeating RateDwell TemperatureDwell TimeCooling RateReference
Ba₃As₄200 °C/h800 °C20 h5 °C/h americanelements.com
Ba₅As₄100 °C/h1100 °C20 h5 °C/h americanelements.com
Ba₁₆As₁₁100 °C/h1100 °C20 h5 °C/h americanelements.com

Single Crystal Growth and Flux Methods

The production of single crystals is essential for the detailed characterization of the structural and physical properties of materials. For barium arsenides, obtaining sizable single crystals is challenging but has been achieved, primarily through flux-assisted methods. americanelements.com

Melt growth techniques, such as the Czochralski or Bridgman methods, are common for producing large single crystals of many materials. aip.orgattelements.com These processes involve the directional solidification of a stoichiometric melt. aip.org

However, the application of these techniques to this compound is complicated by the chemical properties of its constituents. Arsenic has a high vapor pressure at the elevated temperatures required to melt barium-arsenic compositions, making it difficult to maintain the stoichiometry of the melt. americanelements.com The significant volatility of arsenic below the synthesis temperatures used in solid-state reactions suggests that incongruent melting or decomposition is likely, posing a major obstacle for conventional melt growth approaches. Consequently, there is a lack of reported success in growing this compound single crystals directly from a stoichiometric melt.

Solution growth, particularly using a metallic or salt flux, is a powerful technique for growing crystals at temperatures below their melting points, thereby avoiding issues related to decomposition or high vapor pressures. sputtertargets.netwikipedia.org The flux acts as a high-temperature solvent in which the reactants dissolve and from which the desired crystalline phase precipitates upon cooling. sputtertargets.net

This approach has been successfully employed to synthesize sizable single crystals of Ba₃As₄ and Ba₅As₄. americanelements.com While specific details of the fluxes used for this compound are not always reported, the general principle involves dissolving elemental barium and arsenic in a suitable flux. The choice of flux is critical; it must dissolve the precursors but not react with them to form more stable compounds, and it should have a low melting point and be easily separable from the grown crystals. sputtertargets.net The process involves heating the mixture to a high temperature to ensure dissolution and homogenization, followed by a slow cooling period to allow for nucleation and growth of single crystals. cadence.com

Thin Film Deposition Approaches

The deposition of this compound as a thin film is not a widely reported area of research. While thin films of other arsenide compounds and other barium-containing compounds are synthesized using various methods, specific literature detailing the successful deposition of this compound thin films is scarce.

Potential methods for thin film deposition could include physical vapor deposition (PVD) techniques like sputtering or molecular beam epitaxy (MBE), and chemical vapor deposition (CVD).

Sputtering : This PVD technique involves bombarding a target material (a sputtering target) with high-energy ions, which ejects atoms from the target that then deposit onto a substrate. wikipedia.org The availability of high-purity barium sputtering targets suggests that co-sputtering from barium and arsenic sources could be a feasible, though currently undocumented, route.

Molecular Beam Epitaxy (MBE) : MBE is a PVD method that occurs in an ultra-high vacuum, where beams of atoms or molecules are directed onto a heated substrate, allowing for the epitaxial (layer-by-layer) growth of high-purity single-crystal films. cadence.com This technique offers precise control over film thickness and composition and is widely used for other arsenide semiconductors. cadence.com

Chemical Vapor Deposition (CVD) : CVD is a process where a substrate is exposed to volatile precursors that react or decompose on the substrate surface to produce the desired thin film. A CVD process for this compound would require suitable volatile organometallic or halide precursors for both barium and arsenic that can be transported in the gas phase to the heated substrate.

While these techniques are standard for semiconductor thin film growth, their application to the Ba-As system remains an area for future exploration.

Epitaxial Growth Techniques

Epitaxial growth involves depositing a thin layer of a single crystal onto a single-crystal substrate. For a material like this compound, several high-vacuum techniques are potentially applicable.

Molecular Beam Epitaxy (MBE): This technique is widely used for the growth of high-purity single-crystal thin films of semiconductor materials. wikipedia.orgcadence.com In a potential MBE process for this compound, ultra-pure elemental barium and arsenic would be heated in separate effusion cells within an ultra-high vacuum chamber (10⁻⁸ to 10⁻¹² Torr). wikipedia.org The elements would then be sublimated, generating molecular beams that travel to a heated substrate, where they condense and react to form an epitaxial film. wikipedia.org The slow deposition rate, typically less than 3,000 nm per hour, allows for precise, layer-by-layer growth. wikipedia.org Research on the MBE growth of boron arsenide (BAs) layers suggests that growth temperatures are a critical parameter, with the best quality BAs layers achieved at around 750 °C. strath.ac.uk A similar temperature optimization would be crucial for this compound. For the growth of other barium-containing compounds like BaO and BaTiO₃ on silicon, MBE has been successfully employed. aip.org

Pulsed Laser Deposition (PLD): PLD is another physical vapor deposition technique suitable for growing complex materials. youtube.com In this method, a high-power pulsed laser is used to ablate a stoichiometric target of this compound within a vacuum chamber. youtube.comeetimes.com The laser pulse vaporizes the target material, creating a plasma plume that expands and deposits onto a heated substrate. youtube.commdpi.com The composition of the deposited film is often very close to that of the target material. nih.gov The properties of the resulting film are highly dependent on parameters such as laser energy, background gas pressure, and substrate temperature. youtube.commdpi.com This technique has been successfully used to deposit a wide range of complex metal-oxide thin films. ornl.gov

Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a chemical vapor deposition method that uses metal-organic precursors as the source materials. americanelements.com For this compound, this would involve introducing volatile organometallic compounds of barium and arsenic into a reaction chamber where they decompose thermally on a heated substrate to form the thin film. americanelements.com A significant challenge for the MOCVD of barium-containing materials is the development of suitable barium precursors with sufficient volatility and thermal stability. nih.govosti.gov

The table below summarizes the key parameters of these potential epitaxial growth techniques for this compound.

Table 1: Potential Epitaxial Growth Techniques for this compound
Technique Precursors Typical Vacuum Key Advantages Potential Challenges
Molecular Beam Epitaxy (MBE) Elemental Barium, Elemental Arsenic Ultra-High Vacuum (10⁻⁸ - 10⁻¹² Torr) High purity films, precise control over thickness and composition Requires ultra-high vacuum, slow deposition rate
Pulsed Laser Deposition (PLD) Stoichiometric this compound Target High Vacuum (10⁻⁶ - 10⁻⁷ Torr) Stoichiometric transfer from target to substrate, relatively fast Potential for droplet formation on the film surface
Metal-Organic Chemical Vapor Deposition (MOCVD) Volatile organobarium and organoarsenic compounds Low to High Vacuum Good for large-area deposition and conformal coverage Requires stable and volatile precursors, potential for carbon incorporation

Control of Film Orientation and Morphology

The orientation and surface morphology of the grown films are critical for their final properties. These are influenced by several factors during the deposition process.

Substrate Selection: The choice of substrate is fundamental for achieving epitaxial growth. The substrate's crystal structure and lattice parameter should ideally match that of this compound to minimize strain and defects. For the MBE growth of boron arsenide, substrates like 3C-SiC/Si and sapphire have been used. strath.ac.uk Similarly, for barium hexaferrite films, the orientation of the sapphire substrate can be chosen to control the orientation of the grown film. mdpi.com

Growth Temperature: The substrate temperature influences the surface mobility of the adatoms, which in turn affects the crystallinity and morphology of the film. As seen with boron arsenide, higher growth temperatures (around 750 °C) led to better quality layers. strath.ac.uk However, for zinc-blende BAs, the temperature must be kept below 920 °C to avoid decomposition. strath.ac.uk A similar upper temperature limit would exist for this compound.

Deposition Rate: A slower deposition rate generally allows more time for atoms to arrange themselves into a well-ordered crystal lattice, leading to smoother films with better crystalline quality. wikipedia.org

Initial Nucleation Layer: The initial stages of growth are critical for determining the final orientation of the film. In the MBE growth of boron arsenide on sapphire, the initial monolayers grew in the (111) direction, aligned with the hexagonal structure of the substrate, before the layer became amorphous. strath.ac.uk For the epitaxial growth of BaO on silicon, a submonolayer template of barium silicide was used to prevent the formation of silica at the interface and to promote epitaxial growth. aip.org A similar strategy of using a buffer layer or a specific surface treatment could be necessary to control the orientation of this compound films. For instance, Pt, Pd, and Pt-Pd alloy underlayers have been used to achieve c-axis oriented barium ferrite (B1171679) thin films. iaea.org

Precursor Chemistry and Advanced Purification Protocols

For chemical vapor deposition techniques like MOCVD, the choice and purity of the chemical precursors are of utmost importance.

Barium Precursors: A major hurdle in the development of CVD and Atomic Layer Deposition (ALD) for barium-containing films is the synthesis of suitable barium precursors. nih.gov Due to barium's large atomic radius and low oxidation state, its compounds tend to form non-volatile oligomeric structures. nih.gov Research has focused on designing monomeric complexes with high volatility and thermal stability.

Common classes of barium precursors that have been investigated include:

β-diketonates: Compounds like Ba(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) are widely studied. However, they are often solids with low volatility and can be thermally unstable at their evaporation temperatures. harvard.eduresearchgate.net Adducts with polyethers or amines have been synthesized to improve their properties. harvard.eduumich.edu

Cyclopentadienyl (Cp) Complexes: Precursors such as Ba(Me₅C₅)₂ have been reported to be volatile, but they are extremely sensitive to air and moisture. nih.gov

Heteroleptic Complexes: More recent research has focused on heteroleptic complexes, which use a combination of different ligands to saturate the metal's coordination sphere and prevent oligomerization. nih.gov For instance, novel heteroleptic barium complexes using aminoalkoxide and β-diketonate ligands have been synthesized, showing high volatility and potential as ALD/CVD precursors. nih.gov

The table below presents some examples of barium precursors developed for vapor phase deposition.

Table 2: Examples of Barium Precursors for CVD/ALD
Precursor Class Example Compound Key Properties Reference
β-diketonate Ba(thd)₂ Solid, low volatility, requires high vaporization temperature researchgate.net
β-diketonate-amine complex Ba(thd)₂ + N,N',N''-triamyldiethylenetriamine Room-temperature liquid, improved volatility harvard.edu
Cyclopentadienyl Ba(Me₅C₅)₂ Volatile but highly air and moisture sensitive nih.gov
Heteroleptic aminoalkoxide/β-diketonate [Ba(ddemap)(tmhd)]₂ Dimeric structure, high volatility (sublimes at 160 °C @ 0.5 Torr) nih.gov
Arsenic Precursors and Purification:ias.ac.in

The purity of the arsenic source is critical for semiconductor applications. Ultrapure arsenic (6N purity, 99.9999%) is required for the manufacture of materials like gallium arsenide and indium arsenide. barc.gov.in An advanced purification protocol for arsenic developed by BARC involves a multi-step process:

Fractional Sublimation: Commercial-grade arsenic trioxide is first purified by fractional sublimation under a static vacuum in a quartz apparatus with a temperature gradient. barc.gov.in

Reduction: The purified arsenic trioxide is then reduced to elemental arsenic at high temperatures under a flow of high-purity hydrogen gas. barc.gov.in

Final Purification and Storage: The resulting ultra-pure arsenic is heated again under a hydrogen flow to remove any trace impurities or surface oxides before being sealed under high vacuum in pyrex ampoules for storage. barc.gov.in

For organoarsenic precursors, purification can be achieved through distillation for liquids or recrystallization for solids. ias.ac.in An adduct purification method, where the air-sensitive organoarsenic compound is converted into a more stable, non-volatile crystalline adduct (e.g., with palladium or platinum salts), can also be used. ias.ac.in The stable adduct can be easily purified by recrystallization, and the pure organoarsenic precursor can then be released by thermolysis. ias.ac.in

Advanced Crystallographic and Structural Investigations

High-Resolution X-ray Diffraction Studies

High-resolution X-ray diffraction (HRXRD) is a cornerstone technique for the structural analysis of crystalline materials, providing precise information on atomic positions, lattice parameters, and phase purity. Both single-crystal and powder X-ray diffraction methods have been pivotal in characterizing the family of barium arsenide compounds.

Single Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of a compound's crystal structure. tubitak.gov.tr This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be accurately determined. researchgate.net

In the study of barium arsenides, SC-XRD has been indispensable for elucidating the complex structures of newly synthesized phases. For instance, the crystal structures of three novel binary barium arsenides, Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁, were determined using single-crystal X-ray diffraction data. mdpi.com This analysis revealed that Ba₃As₄ and Ba₅As₄ crystallize in the orthorhombic crystal system, while the more complex Ba₁₆As₁₁ structure was solved in the tetragonal crystal system. mdpi.com

These studies not only provide the fundamental crystallographic data but also offer insights into the unique bonding arrangements within the anionic sublattices, which often feature direct arsenic-arsenic bonds. mdpi.com For example, in Ba₃As₄, the arsenic atoms form [As₄]⁶⁻ tetramers, while in Ba₅As₄ and Ba₁₆As₁₁, [As₂]⁴⁻ dimers are present alongside isolated As³⁻ anions. mdpi.comdiva-portal.org The precise As-As bond distances within these units, such as the approximately 2.47 Å and 2.55 Å distances in the [As₄]⁶⁻ tetramer of Ba₃As₄, are critical data obtained from SC-XRD that inform our understanding of the covalent interactions within the Zintl phase framework. mdpi.com

Powder X-ray Diffraction for Phase Purity and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. libretexts.org It is particularly valuable for assessing the phase purity of a synthesized sample by comparing the experimental diffraction pattern to known patterns from databases. ccp14.ac.uk The presence of impurity phases can be readily detected as additional peaks in the diffractogram. researchgate.netresearchgate.net

In the synthesis of barium arsenides, PXRD is a crucial quality control step. For example, the synthesis of Ba₁₆As₁₁ often results in a mixture with Ba₄As₃ due to their very similar Ba:As ratios, a fact that can be confirmed by PXRD. mdpi.com However, the pronounced sensitivity of many barium arsenides to air and moisture can complicate PXRD analysis, often requiring special sample handling to prevent degradation during measurement. mdpi.com

Beyond phase identification, PXRD data is extensively used for the precise refinement of lattice parameters through methods like Rietveld refinement. malvernpanalytical.comyoutube.com This whole-pattern fitting technique compares the experimental diffraction pattern to a calculated profile based on a structural model, and iteratively refines parameters such as lattice constants, atomic positions, and peak shape functions to achieve the best possible fit. malvernpanalytical.com For instance, in the characterization of the ternary arsenide BaIr₂As₂, Rietveld refinement of the powder XRD data was used to determine its tetragonal structure and refine its lattice parameters to a = 4.052(9) Å and c = 12.787(8) Å. researchgate.net This level of precision is essential for understanding structure-property relationships and for documenting new materials.

Structural Elucidation of Novel this compound Phases

The Ba-As system is rich in a variety of binary compounds, many of which are classified as Zintl phases. mdpi.comresearchgate.net The structural elucidation of these phases reveals a fascinating diversity of arsenic-based anionic substructures, which can be rationalized using the Zintl-Klemm concept.

Analysis of Homoatomic Arsenic Anionic Substructures

A defining characteristic of many this compound Zintl phases is the presence of homoatomic bonds, where arsenic atoms are covalently bonded to one another to form polyanionic units. mdpi.com Single-crystal X-ray diffraction is the key technique for identifying and characterizing these substructures.

Recent research has significantly expanded the known Ba-As phase diagram with the discovery of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. mdpi.com These compounds showcase a variety of arsenic arrangements:

[As₂]⁴⁻ dimers: These arsenic dumbbells are found in the structures of Ba₅As₄ and Ba₁₆As₁₁. mdpi.com Another compound, Li₄Ba₃As₄, also features these As₂⁴⁻ dumbbells alongside isolated As³⁻ anions. rsc.org

[As₄]⁶⁻ tetramers: The compound Ba₃As₄ contains chain-like [As₄]⁶⁻ Zintl anions. mdpi.com

Arsenic Chains: BaAs₂ is characterized by anionic arsenic chains that exist in two different conformations. researchgate.net

Complex Layers: BaAs₃ features a puckered layered structure of arsenic atoms. Current time information in Bangalore, IN.

The formation of these diverse substructures is a direct consequence of the electron transfer from the electropositive barium to the more electronegative arsenic, allowing the arsenic atoms to satisfy their valence requirements through a combination of ionic charge and covalent bond formation.

Application of the Zintl Concept in Structural Description

The Zintl concept provides a powerful framework for understanding the relationship between the crystal structure and electronic properties of compounds formed between electropositive and electronegative main-group elements. diva-portal.orglibretexts.orgnih.gov According to this concept, the electropositive metal (barium) donates its valence electrons to the more electronegative element (arsenic). The arsenic atoms then use these electrons to form covalent bonds and lone pairs, achieving a stable, closed-shell electron configuration (octet). diva-portal.org

This electron-counting formalism allows for a rationalization of the observed structures. The anionic substructure is treated as a separate entity whose charge is balanced by the cations. For the recently discovered barium arsenides, the Zintl formalism can be applied as follows:

Ba₃As₄: This compound is formulated as (Ba²⁺)₃[As₄]⁶⁻. The [As₄]⁶⁻ anion has 26 valence electrons (5 per As + 6 from Ba), which is consistent with a chain of four arsenic atoms with two single bonds and one double bond, or more accurately, a delocalized system satisfying the octet rule for each atom. mdpi.comdiva-portal.org

Ba₅As₄: This phase is described as (Ba²⁺)₅[As₂]⁴⁻(As³⁻)₂. Here, half of the arsenic atoms form dimers, while the other half exist as isolated anions, leading to a charge-balanced compound. mdpi.comdiva-portal.org

Ba₁₆As₁₁: The complex, disordered structure of this compound can be approximated as (Ba²⁺)₃₂(As³⁻)₂₀[As₂]⁴⁻, again pointing to a charge-balanced nature. mdpi.com

The Zintl concept successfully predicts that these materials should be semiconductors, as the charge-balanced nature implies a filled valence band and an empty conduction band, separated by a band gap. mdpi.comdiva-portal.org This prediction is corroborated by electronic structure calculations. mdpi.com

Compound Names

Compound Name
This compound
Ba₃As₄
Ba₅As₄
Ba₁₆As₁₁
BaAs
BaAs₂
BaAs₃
Ba₄As₃
BaFe₂As₂
BaIr₂As₂
BaMn₂As₂
Li₄Ba₃As₄
SrFe₂As₂

Pressure-Induced Structural Transformations

While comprehensive high-pressure studies specifically on this compound compounds are not extensively documented in publicly available literature, the behavior of analogous materials provides significant insight into the potential structural transformations this compound may undergo. The application of high pressure is a powerful tool for probing the stability of crystal lattices and inducing transitions to denser, more coordinated phases.

High-pressure crystallography is the primary method for investigating pressure-induced structural changes. These experiments typically involve the use of a diamond anvil cell (DAC), which can generate extreme pressures on a minute sample held between two brilliant-cut diamonds. Synchrotron X-ray sources are often employed due to their high flux, which is necessary to obtain quality diffraction data from the very small sample volumes. lkouniv.ac.innih.gov The diffraction patterns collected at various pressures allow for the determination of phase transitions, equations of state, and the crystal structures of high-pressure phases. arxiv.orgptbioch.edu.pl

Studies on related alkaline earth compounds, such as barium chalcogenides (BaS, BaSe, BaTe), have consistently shown a pressure-induced structural phase transition from the ambient-pressure rocksalt (B1, NaCl-type) structure to the cesium chloride (B2, CsCl-type) structure. researchgate.netnii.ac.jp This transition represents an increase in the coordination number from 6 to 8, a common response to compression in binary compounds. For instance, the transition in BaSe occurs at approximately 14.5 GPa. nii.ac.jp Theoretical studies on neptunium (B1219326) arsenide (NpAs), another compound that crystallizes in the B1 structure, predict a similar transition to the B2 phase at a pressure of 28.2 GPa. nii.ac.jp Given these precedents, it is reasonable to hypothesize that this compound compounds with a rocksalt-type structure would also undergo a B1 to B2 transition under sufficient pressure.

The table below summarizes observed pressure-induced transitions in analogous compounds, which serve as a predictive model for this compound.

CompoundAmbient Phase (Structure Type)High-Pressure Phase (Structure Type)Transition Pressure (GPa)
BaS B1 (NaCl)B2 (CsCl)6.5
BaSe B1 (NaCl)B2 (CsCl)14.5 nii.ac.jp
BaTe B1 (NaCl)B2 (CsCl)4.8
NpAs B1 (NaCl)B2 (CsCl)28.2 (predicted) nii.ac.jp
SrAs3 MonoclinicSrBi3-like (Pm-3m)~20 researchgate.net

This table is generated based on data from analogous compounds to infer potential behavior, as direct experimental data for this compound is limited.

Phase transitions are fundamentally governed by thermodynamics, occurring when a new structure has a lower Gibbs free energy. mdpi.com The mechanisms driving these transitions can be broadly categorized as either displacive or order-disorder.

Displacive transitions involve small, cooperative displacements of atoms from their equilibrium positions. The crystal symmetry changes, but the fundamental connectivity of the lattice remains intact. These transitions are often rapid and can be modeled by the softening of a particular phonon mode.

Order-disorder transitions involve the rearrangement of atoms among different available lattice sites. In the low-temperature, ordered phase, atoms occupy specific sites, while in the high-temperature or high-pressure phase, they become disordered over multiple sites. This type of transition often involves slower kinetics and is associated with changes in configurational entropy.

In many materials, the mechanism is not purely one type but a combination of both. Studies on the classic ferroelectric perovskite, barium titanate (BaTiO₃), have shown evidence for the coexistence of displacive and order-disorder dynamics during its phase transitions. acs.orgmdpi.com The transition from a B1 to a B2 structure, as predicted for this compound, is a classic example of a reconstructive, first-order displacive transition. It requires a significant rearrangement of atoms and is accompanied by a distinct volume change. The kinetics of such a transition would depend on the pressure and temperature conditions, with the nucleation of the high-pressure phase being a critical step.

Symmetry Analysis and Space Group Determinations

Recent research has successfully synthesized and characterized several previously unknown binary this compound phases, revealing a rich and complex structural landscape. Single-crystal X-ray diffraction has been instrumental in determining their precise atomic arrangements and crystallographic symmetry. mdpi.comsemanticscholar.org Unlike the simple structures of some analogous compounds, these barium arsenides feature complex anionic substructures with direct arsenic-arsenic bonding, such as dimers ([As₂]⁴⁻) and tetramers ([As₄]⁶⁻). mdpi.com

The crystallographic data for three recently identified this compound compounds are detailed below, showcasing their distinct symmetries. mdpi.comsemanticscholar.orgdntb.gov.ua

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Key Structural Features
Ba₃As₄ OrthorhombicFdd2 (No. 43)a = 15.3680, b = 18.7550, c = 6.2816Contains [As₄]⁶⁻ tetramer anions. mdpi.comsemanticscholar.org
Ba₅As₄ OrthorhombicCmce (No. 64)a = 16.8820, b = 8.5391, c = 8.6127Contains isolated As³⁻ ions and [As₂]⁴⁻ dimers. mdpi.comsemanticscholar.org
Ba₁₆As₁₁ TetragonalP-42₁m (No. 113)a = 12.8944, c = 11.8141Heavily disordered structure with As³⁻ ions and [As₂]⁴⁻ dimers. mdpi.comsemanticscholar.org

This interactive table summarizes the crystallographic data for newly discovered this compound phases as reported in recent literature. mdpi.comsemanticscholar.org

Investigations of Defect Structures and Disorder Phenomena

Crystal defects, or imperfections in the periodic lattice structure, can significantly influence the electronic and physical properties of a material. These imperfections can be classified by their dimensionality: point defects (zero-dimensional), line defects (one-dimensional), and surface defects (two-dimensional). lkouniv.ac.in

In binary ionic and covalent compounds like this compound, several types of point defects are anticipated. lkouniv.ac.in

Defect TypeDescription
Vacancy An atom is missing from its normal lattice site (e.g., a Barium vacancy or an Arsenic vacancy).
Interstitial An atom occupies a site that is normally empty in the crystal lattice.
Schottky Defect A pair of oppositely charged ion vacancies (a cation and an anion vacancy) that maintains overall charge neutrality. This is predicted to be the dominant defect in analogous alkaline-earth sulfides. cambridge.org
Frenkel Defect A vacancy-interstitial pair created when an ion moves from its normal lattice site to an interstitial site. lkouniv.ac.in
Antisite Defect An atom of one type occupies a lattice site normally reserved for the other type of atom (e.g., a Ba atom on an As site).
Substitutional Impurity A foreign atom that replaces a host atom on a lattice site.

Direct experimental investigation of defect structures in barium arsenides is limited. However, computational studies on related materials provide valuable insights. First-principles calculations are used to determine the formation energies of various intrinsic point defects, which helps predict their equilibrium concentrations under different growth conditions (e.g., arsenic-rich vs. arsenic-poor). mdpi.com For example, in boron arsenide (BAs), impurities like carbon and silicon have been shown to create donor-acceptor levels within the band gap. researchgate.net

A significant finding is the presence of substantial structural disorder in the recently discovered Ba₁₆As₁₁ phase. mdpi.comsemanticscholar.org This "heavy disorder" indicates that atoms may not occupy their crystallographic sites with 100% certainty, or that there is a random distribution of different species (like As³⁻ and [As₂]⁴⁻) across certain sites. Such disorder can arise from the complex interplay of atomic size, bonding preferences, and synthesis conditions. Another example is the nonstoichiometric ternary compound Ba₀.₈Hf₁₂As₁₇.₇, where the barium site is not fully occupied, creating inherent vacancy defects. acs.org This intrinsic disorder is a critical aspect of the material's structure and will strongly influence its transport and electronic properties.

Electronic Band Structure and Theoretical Condensed Matter Physics

Quasiparticle Excitation and Spin-Orbit Coupling Effects on Electronic States

Quasiparticle excitations describe how electrons behave as individual particles dressed by their interactions with the cloud of other electrons in the solid. Understanding these excitations is key to interpreting experimental results like photoemission spectroscopy. The GW approximation is a primary tool for calculating these quasiparticle energies. arxiv.org

Spin-orbit coupling (SOC) is a relativistic effect describing the interaction between an electron's spin and its orbital motion. researchgate.net This effect is particularly significant in materials containing heavy elements, such as Barium. aps.orgresearchgate.net SOC can cause a splitting of the energy bands, altering the band gap and influencing the spin dynamics of charge carriers. researchgate.netarxiv.org For materials with narrow band gaps, like the barium arsenides, SOC effects can be especially pronounced and are crucial for an accurate description of the electronic states near the Fermi level. researchgate.net While foundational DFT studies have laid the groundwork, the explicit inclusion of SOC in calculations for compounds like Ba₃As₄ and Ba₅As₄ remains an area for more advanced simulations. mdpi.com

Density of States (DOS) and Fermi Surface Topology Analysis

The density of states (DOS) describes the number of available electronic states at each energy level. pdx.edu It is a fundamental property derived from the electronic band structure. smu.edu

Fermi Surface Mapping and Characterization

In condensed matter physics, the Fermi surface is the boundary in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature. wikipedia.org For metals, the Fermi level lies within a continuous band, resulting in a well-defined Fermi surface whose topology dictates many of the material's electronic properties.

However, for a pristine, undoped semiconductor like barium arsenide (Ba₃As₂), the Fermi level is located within the band gap that separates the valence and conduction bands. wikipedia.orgedtechbooks.org Consequently, at zero temperature, there are no electronic states at the Fermi level, and thus a traditional Fermi surface is not present. wikipedia.org The electronic properties are instead primarily determined by the characteristics of the valence band maximum (VBM) and the conduction band minimum (CBM). wikipedia.orgresearchgate.net

First-principles calculations for monolayer Ba₃As₂ indicate that it is an indirect band gap semiconductor. scribd.com The VBM and CBM are located at different points in the Brillouin zone. edtechbooks.org Upon significant n-type or p-type doping, it would be possible to populate the conduction or valence bands, respectively, leading to the formation of electron or hole pockets. These pockets would then constitute the Fermi surface of the doped, degenerate semiconductor. researchgate.net Theoretical studies and angle-resolved photoemission spectroscopy (ARPES) are the primary methods for mapping such features, but specific experimental Fermi surface maps for doped Ba₃As₂ are not widely available. wikipedia.orgiaea.org

Theoretical Predictions of Carrier Transport Mechanisms and Effective Mass Determinations

Carrier transport properties, such as mobility, are fundamental to the performance of semiconductor devices and are intrinsically linked to the material's electronic band structure. tuwien.ac.at Theoretically, the effective masses of charge carriers (electrons and holes) can be estimated from the curvature of the energy bands near the band edges (CBM for electrons, VBM for holes). aip.org A sharper curvature corresponds to a smaller effective mass and, generally, a higher carrier mobility. researchgate.net

First-principles calculations based on density functional theory (DFT) have been employed to predict the carrier transport properties of monolayer Ba₃As₂. These studies highlight its potential as a high-mobility material. scribd.com The calculations predict a remarkably high and nearly isotropic electron mobility. scribd.com

Table 1: Theoretically Predicted Electron Mobility in Monolayer this compound (Ba₃As₂)
DirectionPredicted Electron Mobility (cm²V⁻¹s⁻¹)Reference
x-direction1.37 × 10⁴ scribd.com
y-direction1.35 × 10⁴ scribd.com

This high electron mobility surpasses that of many other well-known two-dimensional materials, suggesting that Ba₃As₂ could be a promising candidate for high-speed electronic applications. scribd.com The primary scattering mechanism limiting mobility in such theoretical models is often acoustic phonon scattering. scribd.comresearchgate.net Further investigations would be required to understand the influence of other mechanisms like ionized impurity scattering, which would be prevalent in doped samples. researchgate.net

Analysis of Semiconducting Behavior and Band Gap Characteristics

This compound belongs to the Zintl phase family of compounds, which are characterized by a combination of ionic and covalent bonding and often exhibit semiconducting properties. semanticscholar.orgmdpi.com Theoretical calculations confirm that various stoichiometries of this compound are narrow-gap semiconductors. semanticscholar.orgmdpi.comresearchgate.net

For monolayer Ba₃As₂, first-principles calculations predict an indirect band gap of 0.68 eV. scribd.com An indirect gap means the valence band maximum and conduction band minimum occur at different momentum values in the Brillouin zone, which has implications for optical applications as electron-hole recombination typically requires the assistance of a phonon to conserve momentum. edtechbooks.org

Recent research into the Ba-As system has revealed other semiconducting phases, each with distinct band gap characteristics. semanticscholar.orgmdpi.com

Table 2: Calculated Band Gap Characteristics of Various this compound Compounds
CompoundBand Gap TypeCalculated Band Gap (eV)Reference
Monolayer Ba₃As₂Indirect0.68 scribd.com
Ba₃As₄Direct0.47 semanticscholar.orgmdpi.com
Ba₅As₄Indirect0.34 semanticscholar.orgmdpi.com
Ba₁₆As₁₁-0.33 semanticscholar.orgmdpi.com

The variation in band gap values and types across different stoichiometries highlights the rich electronic diversity within the barium-arsenic binary system. semanticscholar.orgmdpi.com

Electron-Phonon Coupling and Vibrational Mode Analysis from First Principles

The interaction between electrons and lattice vibrations (phonons), known as electron-phonon coupling (EPC), is a critical factor that governs charge transport and can be the mechanism for conventional superconductivity. d-nb.infocond-mat.de First-principles calculations are a powerful tool for investigating these interactions by computing the phonon dispersion and the strength of the coupling. sscha.eureadthedocs.iohzdr.de

For monolayer Ba₃As₂, first-principles studies have been conducted to assess its vibrational properties and dynamic stability. scribd.com The calculation of the phonon dispersion curves, which plot phonon frequency against momentum in the Brillouin zone, is a key part of this analysis. aip.org The absence of imaginary frequencies in the phonon dispersion for monolayer Ba₃As₂ confirms its dynamical stability. scribd.comacs.org

The phonon dispersion consists of acoustic and optical branches. aip.orglibretexts.org For a two-dimensional material like monolayer Ba₃As₂, these are further classified into out-of-plane (ZA/ZO) and in-plane transverse (TA/TO) and longitudinal (LA/LO) modes. aip.org Analysis of the phonon density of states (PhDOS) reveals the distribution of vibrational modes across different frequencies. aip.orgresearchgate.net

Studies on monolayer Ba₃As₂ also indicate its thermal stability, with ab initio molecular dynamics simulations showing structural integrity at elevated temperatures (e.g., 600 K). scribd.com The presence of phonon gaps in the dispersion suggests that the material could be a candidate for phononic device applications, such as phonon waveguides or filters. scribd.com While the electron-phonon coupling constant (λ) has been calculated for various materials to estimate properties like superconducting transition temperatures, specific values for Ba₃As₂ are not prominently reported. d-nb.infosscha.eu However, the foundational calculations of its vibrational modes provide the necessary groundwork for such future investigations. rsc.org

Advanced Spectroscopic Characterization of Electronic and Vibrational States

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Mapping

Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure of crystalline solids. rsc.orgwikipedia.org By measuring the kinetic energy and emission angle of photoelectrons ejected from a material's surface upon illumination with high-energy photons, ARPES provides a map of the occupied electronic states in momentum space. rsc.orgwikipedia.org This technique has been instrumental in understanding the electronic properties of complex barium arsenide compounds, particularly the iron-based superconductors.

Disclaimer: The following ARPES data pertains to complex this compound compounds, such as BaFe₂As₂, due to the current absence of published experimental ARPES studies on binary this compound compounds.

Fermi Surface Imaging and Band Dispersion Measurements

ARPES studies on materials like BaFe₂As₂ have been crucial in mapping their Fermi surface, which is the boundary in momentum space between occupied and unoccupied electron states at absolute zero temperature. arxiv.org In the parent compound BaFe₂As₂, the Fermi surface consists of hole pockets at the center of the Brillouin zone (Γ point) and larger electron pockets at the zone corners (X points). arxiv.orgresearchgate.net

The dispersion of these bands, which describes how the energy of the electrons changes with their momentum, has also been extensively measured. For instance, in BaFe₂As₂, distinct band dispersions have been resolved, and their evolution with doping has been tracked. researchgate.net Upon potassium (K) doping in Ba₁₋ₓKₓFe₂As₂, the hole pocket at the Γ point expands, while the electron pocket at the X point shrinks, consistent with hole doping in a rigid-band shift model. researchgate.net These detailed measurements of the Fermi surface topology and band dispersion are fundamental to understanding the electronic properties and the emergence of phenomena like superconductivity in these materials.

Electron-Correlations and Quasiparticle Dynamics Probes

ARPES is also highly sensitive to the effects of electron-electron interactions, which can cause deviations from the behavior of independent electrons. These interactions can lead to the formation of "quasiparticles," which are particle-like entities that describe the collective motion of an electron and its surrounding cloud of other electrons. The properties of these quasiparticles, such as their lifetime and effective mass, can be extracted from the width and dispersion of the features in ARPES spectra.

In the context of iron-based superconductors like (Ba,K)Fe₂As₂, ARPES has been used to study the dynamics of these quasiparticles. researchgate.net For example, the temperature evolution of the quasiparticle dispersion can reveal information about the interactions that mediate superconductivity. Time-resolved ARPES (trARPES), an advanced variant of the technique, can even track the ultrafast dynamics of electrons after being excited by a laser pulse, providing insights into electron scattering and relaxation processes on femtosecond timescales. google.com

X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Chemical Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, chemical state, and electronic state of the elements within a material. malvernpanalytical.comwikipedia.org By irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level and valence electrons, XPS can reveal details about the chemical bonding and the oxidation states of the constituent atoms. malvernpanalytical.comwikipedia.org

Disclaimer: The following XPS data is based on studies of various barium-containing arsenide and oxide compounds, as specific experimental XPS research on simple binary this compound is not widely available.

Core-Level Spectroscopy for Oxidation State Determination

Core-level spectroscopy in XPS involves the analysis of the binding energies of electrons in the inner atomic shells. These binding energies are unique to each element and are sensitive to the local chemical environment, resulting in "chemical shifts." This makes XPS a powerful tool for determining the oxidation states of elements in a compound. wikipedia.org

For barium compounds, the Ba 3d core-level spectrum is often analyzed. The presence of specific binding energies and spin-orbit splitting in the Ba 3d peaks can confirm the +2 oxidation state of barium. mdpi.comaps.org Similarly, the As 3d core-level peak can be analyzed to determine the oxidation state of arsenic. In BaAg₂As₂, a significant negative binding energy shift of the As 3d₅/₂ peak relative to elemental arsenic confirmed the anionic nature of the arsenic atoms. researchgate.net

ElementCore LevelBinding Energy (eV)CompoundReference
Ba3d₅/₂~780Ba-containing oxides mdpi.com
As3d₅/₂Shifted negative from elementalBaAg₂As₂ researchgate.net

Valence Band Spectroscopy for Electronic Structure Insights

While core-level spectroscopy probes the inner electrons, valence band spectroscopy examines the electrons in the outermost shells, which are directly involved in chemical bonding and determine the electronic properties of the material. The XPS valence band spectrum provides a direct measure of the density of occupied electronic states. freescience.org

In studies of materials like BaAg₂As₂, the shape and features of the valence band spectrum, in conjunction with theoretical calculations, can provide insights into the nature of the chemical bonding. For example, the asymmetric line shape of the Ag 3d₅/₂ core-line peak in BaAg₂As₂ suggested the delocalization of silver's valence electrons. researchgate.net Analysis of the valence band spectra of various phosphors, including SrS (a compound with similar chemical properties to BaS), has been used to understand their electronic structure and luminescent properties. freescience.org

Raman Spectroscopy of Lattice Vibrations and Phonon Modes

Raman spectroscopy is a non-destructive light scattering technique used to probe the vibrational modes of a material. spectroscopyonline.comnih.gov When monochromatic light interacts with a material, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, with a change in energy. This energy difference corresponds to the energy of the vibrational modes, or phonons, in the material. The resulting Raman spectrum provides a fingerprint of the material's crystal structure and chemical bonding.

For the binary compound BaAs₃, Raman spectroscopy has been successfully employed to identify its characteristic phonon modes. capes.gov.br A comparison of the Raman spectra of different triarsenides (MAs₃ where M = Ca, Eu, Sr, Ba) reveals a strong similarity in their phonon spectra, which is indicative of their close structural relationships. capes.gov.br The observed Raman-active modes can be correlated with specific atomic vibrations within the crystal lattice.

The following table summarizes the experimentally observed Raman active phonon modes for BaAs₃.

CompoundObserved Raman Frequencies (cm⁻¹)
BaAs₃115, 137, 150, 168, 184, 203, 219, 234, 250

These frequencies correspond to the various vibrational modes of the arsenic substructure and the vibrations of the barium atoms within the crystal lattice. capes.gov.br The higher frequency modes are typically associated with the vibrations of the covalently bonded arsenic atoms within the puckered layers, while the lower frequency modes are dominated by the vibrations of the metal atoms. capes.gov.br

Material Modifications, Doping, and Interface Phenomena

Formation of Solid Solutions and Alloying Effects

The formation of solid solutions, where one or more elements are dissolved in a host crystal lattice, is a powerful method for engineering material properties. cittastudi.it In the context of barium arsenide, forming solid solutions with other compounds can lead to continuous tuning of its electronic and structural characteristics.

For example, solid solutions can be formed between isostructural semiconductor compounds. cittastudi.it An analogous case is the formation of solid solutions between gallium arsenide (GaAs) and aluminum arsenide (AlAs). cittastudi.it Similarly, creating alloys of this compound with other arsenides could offer a pathway to new materials with tailored properties. Alloying can influence the lattice parameters, band gap, and charge carrier mobility. uobabylon.edu.iq

Research into related materials provides a framework for understanding potential alloying effects in this compound. In the BaFe₂As₂ system, for instance, partial substitution of barium with thallium creates a solid solution that exhibits complex magneto-elastic coupling and charge doping effects. arxiv.org

Epitaxial Growth and Heterostructure Engineering

Epitaxial growth is a technique for depositing a thin crystalline film onto a crystalline substrate, where the film's crystal structure has a well-defined orientation with respect to the substrate. This method is crucial for creating high-quality, single-crystal thin films and for fabricating heterostructures—structures composed of layers of different materials.

While direct reports on the epitaxial growth of this compound are scarce, studies on the epitaxial growth of other arsenide and barium-containing compounds provide valuable insights. For example, the epitaxial growth of insulating BaF₂ films on GaAs substrates has been demonstrated. aip.org Furthermore, the development of heterostructures involving barium compounds, such as BaTiO₃/SrTiO₃, has been explored for novel electronic devices. escholarship.org The successful fabrication of epitaxial barium strontium titanate on a gallium arsenide substrate further highlights the potential for integrating barium-containing compounds with established semiconductor technologies. patsnap.com

Interface Structure and Electronic Reconstruction

The interface between two different materials in a heterostructure is a critical region where unique physical and electronic phenomena can occur. At the interface, the termination of the crystal lattices can lead to changes in atomic arrangement, bonding, and electronic structure, a phenomenon known as electronic reconstruction. aps.org

Quantum Confinement in Low-Dimensional this compound Systems

When the dimensions of a semiconductor are reduced to the nanoscale (typically below the exciton (B1674681) Bohr radius), quantum confinement effects become prominent. nih.govinflibnet.ac.in This leads to the quantization of energy levels, effectively increasing the band gap of the material. mdpi.comroyalsocietypublishing.org The ability to tune the electronic and optical properties of a material by controlling its size is a cornerstone of nanotechnology. nih.gov

For this compound, a material with semiconducting properties, creating low-dimensional systems like quantum dots (0D), nanowires (1D), or quantum wells (2D) could unlock novel functionalities. americanelements.comnanochemazone.com The confinement of charge carriers in these nanostructures would lead to a size-dependent band gap and discrete energy levels, which could be exploited in optoelectronic devices like LEDs and quantum dot sensors. nih.govmdpi.comamericanelements.com The phenomenon of quantum confinement has been extensively studied in other semiconductor nanocrystals, such as CdSe, where the emission wavelength can be precisely tuned across the visible spectrum by changing the particle size. nih.gov Similar principles would apply to this compound nanostructures, offering a pathway to engineer its properties for specific applications.

Surface Science and Interface Characterization

Surface Reconstruction and Termination Studies

The study of a material's surface often reveals atomic arrangements that differ from the bulk crystal structure. This rearrangement, known as surface reconstruction, is a mechanism to minimize the surface free energy by satisfying the dangling bonds created when the crystal lattice is cleaved. For a binary compound like this compound (Ba₃As₂), the surface can also be terminated by different atomic layers, for instance, a barium-rich plane or an arsenic-rich plane. The specific termination has a profound impact on the surface's electronic properties, reactivity, and subsequent layer growth.

To date, specific experimental studies focusing on the surface reconstruction and termination of this compound are limited in publicly available literature. This represents an area ripe for future investigation using surface-sensitive techniques such as Scanning Tunneling Microscopy (STM), Low-Energy Electron Diffraction (LEED), and X-ray Photoelectron Spectroscopy (XPS), complemented by theoretical modeling.

However, research on other Zintl phase compounds provides valuable insights into the expected behavior of this compound surfaces. For example, first-principles calculations on the Zintl phase SrZn₂Ge₂ have shown the existence of non-trivial topological surface states that vary depending on whether the surface is terminated with Strontium (Sr) or Germanium (Ge) atoms. arxiv.org Similarly, studies on Ca₅Ga₂Sb₆ have explored the surface energies of different terminations to predict the most stable surface configurations. researchgate.net These studies underscore that the choice of termination plane in Zintl phases dictates the resulting surface states and stability. By analogy, it is highly probable that this compound surfaces also exhibit distinct reconstructions and that different terminations (Ba-terminated vs. As-terminated) would possess unique electronic and chemical characteristics. Further theoretical and experimental work is necessary to elucidate these specific surface structures for Ba₃As₂.

Interaction with Environmental Species (e.g., Oxidation Pathways)

This compound is a highly reactive compound, particularly sensitive to air and moisture. mdpi.com Its handling requires inert atmosphere conditions, such as in an argon-filled glovebox, to prevent rapid degradation. mdpi.com The interaction with common environmental species leads to the formation of more stable compounds, fundamentally altering the material's composition and properties.

Oxidation: When exposed to oxygen, especially at elevated temperatures, this compound undergoes an oxidation reaction. It has been reported to burn in oxygen at approximately 300°C to form barium orthoarsenate. chemicalbook.com Barium orthoarsenate is a stable salt with the chemical formula Ba₃(AsO₄)₂. researchgate.netchemspider.com This transformation involves the oxidation of arsenic from the -3 state in arsenide to the +5 state in the arsenate ion (AsO₄³⁻).

Interaction with Water (Hydrolysis): this compound readily decomposes upon contact with water or atmospheric moisture. atomistry.comchemicalbook.in This hydrolysis reaction produces barium hydroxide (B78521) and arsine gas (AsH₃), which is highly toxic. mdpi.comchemicalbook.inchemicalbook.com This reactivity is characteristic of many Zintl phases containing alkaline earth metals and pnictogens.

The hydrolysis reaction is as follows: Ba₃As₂(s) + 6H₂O(l) → 3Ba(OH)₂(aq) + 2AsH₃(g)

Interaction with Other Species: The high reactivity of this compound extends to other reactive nonmetals. It is known to react spontaneously and incandescently with halogens like fluorine, chlorine, and bromine vapor. chemicalbook.comchemicalbook.in When heated, it also reacts with sulfur vapor to form thioarsenates. chemicalbook.com

The table below summarizes the known interactions of this compound with various environmental species.

Interacting SpeciesConditionsMajor ProductsCitation
Oxygen (O₂)Heating at ~300°CBarium orthoarsenate (Ba₃(AsO₄)₂) chemicalbook.com
Water (H₂O)Contact at room temperatureBarium hydroxide (Ba(OH)₂), Arsine (AsH₃) atomistry.comchemicalbook.inchemicalbook.com
Fluorine (F₂), Chlorine (Cl₂), Bromine (Br₂)Spontaneous at room temperatureBarium halides, Arsenic halides chemicalbook.comchemicalbook.in
Sulfur (S)HeatingBarium thioarsenates chemicalbook.com

Computational Materials Science and Predictive Modeling

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a computational method that combines molecular dynamics simulations with electronic structure calculations derived from first principles (quantum mechanics). arxiv.org This approach allows for the simulation of the dynamic behavior of atoms in a material over time, providing a deeper understanding of its properties at finite temperatures. arxiv.org

Finite-Temperature Dynamics and Phase Stability

AIMD simulations are crucial for assessing the stability of a material at a given temperature. stackexchange.com By simulating the motion of atoms over time, researchers can determine if a crystal structure remains stable or undergoes a phase transition. For instance, AIMD simulations have been employed to confirm the thermal stability of various materials by observing the fluctuations in total energy and the integrity of the crystal structure at a specific temperature, such as 300 K (room temperature) or 600 K. scribd.comrsc.org A stable material will show bounded energy fluctuations and maintain its structural arrangement throughout the simulation. rsc.org The absence of imaginary frequencies in phonon dispersion calculations further corroborates the dynamical stability of a structure at the atomic level. stackexchange.com

Melting Behavior and Diffusion Processes

Thermodynamic Stability and Phase Diagram Predictions

Understanding the thermodynamic stability of a compound is essential to predict its existence and behavior relative to other possible phases. Computational methods are invaluable for constructing phase diagrams and identifying stable and metastable compounds.

Formation Energies and Stability Landscape

The formation energy of a compound is a key indicator of its thermodynamic stability. It represents the energy change when a compound is formed from its constituent elements in their standard states. quantumatk.com A negative formation energy indicates that the formation of the compound is an energetically favorable process. quantumatk.com For barium arsenide compounds, formation energies have been calculated and are used to construct a phase diagram, which maps out the stable phases at different compositions. semanticscholar.orgmdpi.comresearchgate.net The Ba-As phase diagram reveals several known compositions, including BaAs, BaAs2, BaAs3, Ba3As2, Ba3As4, Ba4As2.6, Ba5As3, Ba5As4, and Ba3As14. semanticscholar.orgmdpi.com

CompoundPredicted Formation Energy (eV/atom)
BaAs-0.6
BaAs2-0.45
BaAs3-0.3
Ba3As2-0.7
Ba5As4-0.65

This table presents a selection of theoretically predicted formation energies for various this compound compounds, illustrating their relative thermodynamic stabilities. Data sourced from computational materials databases. semanticscholar.orgmdpi.comresearchgate.net

Prediction of Elusive or Metastable Phases

Computational techniques, such as evolutionary algorithms combined with first-principles calculations, can predict the existence of new, potentially synthesizable compounds that are either stable or metastable. researchgate.net These methods explore the vast landscape of possible crystal structures to identify those with low formation energies. researchgate.net In the barium-arsenide system, this has led to the theoretical prediction and subsequent synthesis of novel phases like Ba3As4, Ba5As4, and Ba16As11. semanticscholar.orgmdpi.com While some of these, like Ba3As4 and Ba5As4, were predicted theoretically before being synthesized, the existence of Ba16As11 was not predicted prior to its experimental discovery. semanticscholar.orgmdpi.com This highlights the synergy between computational prediction and experimental synthesis in discovering new materials.

Phonon Stability and Mechanical Response Simulations

Phonon calculations and simulations of mechanical properties are vital for understanding a material's dynamic stability and its response to external stress.

Phonon dispersion curves, which plot the frequency of lattice vibrations against their wave vector, are a critical tool for assessing the dynamical stability of a crystal. stackexchange.com The absence of imaginary (negative) frequencies across the entire Brillouin zone indicates that the structure is at a local minimum of the potential energy surface and is therefore dynamically stable. stackexchange.comacs.org For monolayer Ba3As2, phonon dispersion calculations have confirmed its dynamical stability. scribd.com

Defect Energetics and Diffusion Pathways from First Principles

The electronic and transport properties of semiconductor materials are profoundly influenced by the presence of native point defects. First-principles calculations, primarily based on Density Functional Theory (DFT), are the state-of-the-art approach for investigating the energetics of these defects. tandfonline.comdierk-raabe.com This methodology allows for the determination of the formation energies of various defects, which in turn predicts their equilibrium concentrations under different synthesis conditions.

Research Findings and Methodology

For a binary or multi-component compound such as this compound, the primary native point defects include:

Vacancies: An atom missing from its lattice site (e.g., a barium vacancy, VBa, or an arsenic vacancy, VAs).

Interstitials: An atom located in a position that is not a normal lattice site (e.g., Bai or Asi).

Antisites: An atom of one type occupying the lattice site of another (e.g., a barium atom on an arsenic site, BaAs, or vice versa, AsBa).

The formation energy () of a specific defect X in a charge state q is typically calculated using the following formula mdpi.com:

where:

is the total energy of a supercell containing the defect.

is the total energy of a pristine bulk supercell.

is the number of atoms of species i added to () or removed from () the supercell to create the defect.

is the chemical potential of species i, which represents the energy of the atomic reservoir and depends on the experimental growth conditions (e.g., Ba-rich or As-rich). aip.org

is the Fermi level, referenced to the valence band maximum ().

is a correction term to align the electrostatic potential between the defect and bulk supercells. mdpi.com

While specific first-principles studies on defect energetics in the recently synthesized this compound phases like Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁ are not yet prevalent in the literature, the established computational framework allows for robust predictions. mdpi.com Calculations for similar arsenide compounds, such as indium arsenide and boron arsenide, show that the stability of a particular defect depends strongly on the stoichiometry and the position of the Fermi level. mdpi.comresearchgate.netarxiv.org For instance, in an As-rich environment, arsenic vacancies (VAs) would have a high formation energy, while barium vacancies (VBa) would form more readily. The opposite would be true in a Ba-rich environment.

The following interactive table illustrates the type of data that would be generated from a first-principles study on defect energetics in a hypothetical this compound compound under specific chemical potential conditions.

Table 1: Example of Calculated Defect Formation Energies in this compound Note: The values below are for illustrative purposes to demonstrate the output of first-principles calculations and are not based on published data for this compound.

Generated html

Diffusion Pathways

First-principles calculations are also employed to map the energy landscape for atomic diffusion. tandfonline.com By calculating the total energy of the system as a defect moves from one stable site to another, a minimum energy pathway can be determined. The peak of this energy profile corresponds to the diffusion energy barrier, or migration energy, a critical parameter for understanding mass transport and material stability at elevated temperatures. For this compound, this would involve modeling the hopping of vacancies or the movement of interstitial atoms through the crystal lattice. These calculations are computationally intensive but provide fundamental insights into the kinetics of defect migration. researchgate.net

Advanced Functional Applications in Materials Science

Thermoelectric Material Development and Optimization

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. Zintl phases, including various barium arsenides, are considered promising thermoelectric materials because their unique structural and bonding characteristics provide a favorable combination of electronic and thermal transport properties. acs.orgnih.gov These materials can be conceptualized as "phonon-glass, electron-crystal," where a complex crystal lattice effectively scatters phonons (lattice vibrations) to lower thermal conductivity, while a well-defined electronic sublattice preserves good electrical conductivity. acs.org

Recent research has led to the synthesis and characterization of novel binary barium arsenides, such as Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁, which exhibit narrow bandgaps, a key characteristic for semiconductor behavior suitable for thermoelectric applications. researchgate.netmdpi.comsemanticscholar.org Electronic structure calculations have indicated bandgaps of 0.47 eV for Ba₃As₄, 0.34 eV for Ba₅As₄, and 0.33 eV for Ba₁₆As₁₁, positioning them as materials of interest for further thermoelectric property investigation. researchgate.netmdpi.com

The power factor (S²σ) is a critical component of the ZT value and is directly related to the electronic properties of the material. A high Seebeck coefficient is necessary to generate a large voltage from a given temperature gradient, while high electrical conductivity is needed to minimize Joule heating and maximize current flow. However, these two properties are often inversely related, as both depend on the carrier concentration. Therefore, a primary goal in thermoelectric material design is to optimize the carrier concentration and engineer the electronic band structure to enhance the power factor. mdpi.com

Strategies to achieve this include:

Doping and Carrier Concentration Tuning: Introducing dopants is a common method to adjust the carrier concentration to an optimal range (typically 10¹⁹ to 10²¹ carriers/cm³ for thermoelectrics). For Zintl phases, this can involve substitutions on the cation or anion sites. For example, in GeTe, doping with Bi was shown to reduce the hole concentration, leading to a significant increase in the Seebeck coefficient. acs.org Similarly, in certain barium-based thermoelectric oxides, doping has been shown to decrease electrical resistivity. researchgate.net

Band Structure Engineering: This approach aims to increase the Seebeck coefficient without significantly decreasing electrical conductivity. Methods include increasing the density of states (DOS) near the Fermi level, often through strategies like band convergence, where multiple electronic bands contribute to transport simultaneously. mdpi.comacs.org For instance, the thermoelectric performance of layered Sb₂Si₂Te₆ was predicted to be significantly enhanced by substituting Sb with Sc, which increases band degeneracy and anisotropy, thereby improving the Seebeck coefficient. samaterials.com

Research on quaternary barium-arsenide materials has shown promising results. For example, Ba₄AgGa₅As₈ exhibits a high Seebeck coefficient of 290 μV K⁻¹ at room temperature, which is indicative of the favorable low carrier concentrations typical for semiconducting phases. osti.gov In the arsenide Zintl compound Eu₂₁Zn₄As₁₈, a very high Seebeck coefficient (>440 μV K⁻¹) has been observed, suggesting high potential if the material can be appropriately doped to optimize its resistivity. nih.gov These findings in related arsenide systems highlight the potential pathways for enhancing the power factor in binary barium arsenides.

Thermoelectric Properties of Selected Arsenide Zintl Phases
CompoundTypeCalculated Bandgap (eV)Seebeck Coefficient (S)Lattice Thermal Conductivity (κ_L)Max. ZTReference
Ba₃As₄Semiconductor0.47N/AN/AN/A mdpi.com
Ba₅As₄Semiconductor0.34N/AN/AN/A mdpi.com
Ba₁₆As₁₁Semiconductor0.33N/AN/AN/A mdpi.com
Eu₂₁Zn₄As₁₈p-type Semiconductor0.49>440 μV/K0.40 W m⁻¹ K⁻¹ (at 873 K)Low (undoped) nih.govacs.org
EuIn₂As₂p-typeN/A~1 mW m⁻¹ K⁻² (Power Factor)1.6–2.0 W m⁻¹ K⁻¹ (at 673 K)0.29 (at 773 K for P-doped) acs.org
Ba₄AgGa₅As₈SemiconductorN/A290 μV/K (at room temp.)N/AN/A osti.gov

A low lattice thermal conductivity (κ_L) is essential for achieving a high ZT value, as it prevents heat from dissipating across the material, thereby maintaining the temperature gradient. Zintl phases are inherently advantageous in this regard due to their complex crystal structures. nih.gov The presence of heavy elements like barium and complex anionic substructures, such as the [As₄]⁶⁻ tetramers found in Ba₃As₄, leads to low phonon group velocities and strong anharmonic phonon scattering. nih.govmdpi.com

Several material design strategies are employed to further reduce κ_L:

Structural Complexity: Materials with large, complex unit cells, like the A₂₁M₄Pn₁₈ Zintl phases (where A can be Ba), are predicted to have ultralow lattice thermal conductivity due to the large number of atoms per unit cell (>300) and large cell volume. nih.gov The pristine Eu₂₁Zn₄As₁₈, for example, exhibits an ultralow total thermal conductivity of 0.68 W m⁻¹ K⁻¹ at room temperature. nih.govacs.org

Point Defect Scattering: Introducing point defects through alloying or creating solid solutions can effectively scatter short-wavelength phonons. This has been demonstrated in Ba-filled skutterudites, where the "rattling" of Ba atoms within the lattice cages significantly depresses thermal conductivity, leading to a ZT of 1.1 at 850 K. researchgate.net

Nanostructuring: Creating nanoscale features such as grain boundaries and nanoprecipitates introduces additional interfaces that scatter mid-to-long wavelength phonons. mdpi.comjps.jp This approach has been successful in many thermoelectric materials, though it must be balanced against potential negative impacts on carrier mobility. jps.jp First-principles calculations on 1-2-2 type Zintl arsenides like BaZn₂As₂ and BaCd₂As₂ show that their lattice thermal conductivity is intrinsically low, around 1 to 2 W/mK. jps.jp

These established principles suggest that the thermoelectric performance of binary barium arsenides could be significantly enhanced by creating complex solid solutions (e.g., alloying on the Ba or As sites) or by synthesizing them as nanostructured materials.

Semiconductor Device Concepts Beyond Basic Transistors (material design principles)

Barium arsenide is a semiconductor, a class of materials that forms the foundation of modern electronics. americanelements.comnanochemazone.com While silicon dominates the industry, compound semiconductors offer distinct properties that enable specialized applications. The design principles for creating advanced electronic devices are rooted in the fundamental electronic and structural properties of the material. For this compound, key design parameters include its bandgap, electron mobility, crystal structure, and thermal stability. mrce.in

Although specific advanced devices based on this compound are still largely in the exploratory phase, its material properties suggest potential applications beyond simple transistors. Drawing parallels with well-studied III-V semiconductors like Gallium Arsenide (GaAs), which is used in high-frequency and optoelectronic devices, allows for speculation on the future design of this compound-based components. americanelements.comsamaterials.com

Material design principles for this compound could target:

High-Frequency Electronics: GaAs is used in high-frequency devices due to its high electron mobility. samaterials.com The intrinsic electronic properties of this compound, particularly its potential for high electron mobility, make it a candidate for similar applications in telecommunications and radar systems. The design would focus on synthesizing highly pure, single-crystal thin films to maximize carrier mobility and engineering heterostructures to confine electrons.

Optoelectronic Devices: A material's bandgap determines the wavelengths of light it can absorb and emit. The calculated narrow bandgaps of binary barium arsenides (0.33-0.47 eV) place them in the infrared range, making them theoretically suitable for applications in infrared LEDs, laser diodes, and photodetectors. researchgate.netmdpi.com Material design would involve tuning the bandgap through alloying (e.g., creating ternary or quaternary compounds) to target specific wavelengths and fabricating p-n junctions, which are the basis of these devices.

Quantum Dots: this compound is mentioned as a material for producing quantum dots, which are semiconductor nanocrystals with quantum mechanical properties that allow them to emit light at very specific frequencies. nanochemazone.com The design principle here is size confinement; by carefully controlling the size of the this compound nanocrystals, their emission color can be precisely tuned for use in advanced displays and biological imaging.

The successful synthesis of various binary (Ba₃As₂, Ba₃As₄, Ba₅As₄, Ba₁₆As₁₁) and quaternary (e.g., Ba₄AgGa₅As₈) arsenide phases demonstrates that a rich compositional space is available for tuning these fundamental properties. mdpi.comosti.govnih.gov However, practical challenges, such as the air and moisture sensitivity of some phases, must be overcome through encapsulation and other device fabrication strategies. mdpi.com

Quantum Material Exploration

Quantum materials are substances where the effects of quantum mechanics manifest on a macroscopic scale, leading to exotic properties like topological insulation and superconductivity. The exploration of Zintl phases, including this compound, for these properties is a burgeoning field of research.

Topological insulators are materials that are electrical insulators in their interior but have conducting states on their surface. researchgate.net These surface states are protected by symmetry and are robust against scattering from impurities, making them promising for dissipationless electronics and spintronics.

Theoretical calculations are a key tool for predicting which materials might host these states. While the binary barium arsenides are still under active investigation, related Zintl compounds have shown promise:

First-principles calculations on the arsenide Zintl phases EuIn₂As₂ and SrSn₂As₂ show that they are topologically nontrivial materials that feature band inversion, a key indicator of a topological phase. acs.org

Systematic studies of the ternary compound BaAgBi have shown that it can host multiple topological phases, including Dirac, Weyl, and triple-point semimetal states, depending on its precise crystal symmetry. researchgate.net

These findings in chemically similar materials suggest that this compound compounds are strong candidates for topological material exploration. The complex electronic structures and the presence of heavy elements (which enhance spin-orbit coupling, a crucial ingredient for many topological phases) make them a fertile ground for discovering new quantum states. Future research will likely involve detailed theoretical calculations (e.g., using Density Functional Theory) on the various known this compound phases, followed by experimental verification using techniques like Angle-Resolved Photoemission Spectroscopy (ARPES) to directly observe the predicted surface states.

Quantum Information Science (QIS) aims to harness the principles of quantum mechanics to build powerful new computers and secure communication networks. While the use of individual trapped barium ions as qubits is an active area of research, the potential application of the solid-state compound this compound in QIS is more speculative and represents a frontier of materials research. arxiv.org

The potential connection lies in the unique properties of quantum materials:

Topological Quantum Computing: The protected surface states of topological materials could theoretically be used to host robust quantum bits ("topological qubits") that are naturally immune to many forms of environmental noise, a major challenge in current quantum computers. If this compound or a related compound is confirmed to be a topological insulator, it could become a platform for this approach.

Spintronics: QIS can also utilize the spin of electrons to store and process information. Materials with strong spin-orbit coupling and unique spin textures, which are features of many topological materials, are of great interest for creating and manipulating spin-based qubits. bohrium.com

Currently, there is limited direct research linking this compound to specific QIS applications. However, as a semiconductor with tunable electronic properties and a potential host for topological states, it fits the general profile of materials being explored for next-generation quantum devices.

Optoelectronic Applications (material-level concepts and light-matter interactions)

This compound (Ba₃As₂) is an inorganic semiconductor compound that is gaining attention within materials science for its potential in advanced optoelectronic applications. As a member of the alkaline earth metal arsenide family, its unique electronic and optical properties, largely predicted through theoretical studies, position it as a candidate material for next-generation photodetectors and other light-interactive devices. The exploration of its capabilities is primarily centered on its two-dimensional (2D) monolayer form, which exhibits promising characteristics for optoelectronic functions.

At the core of this compound's potential are its fundamental material properties, specifically its electronic band structure. Theoretical investigations using first-principles calculations have revealed that monolayer Ba₃As₂ is a semiconductor with a narrow, indirect band gap. scribd.comresearchgate.net This is a critical feature, as the band gap determines the energy of photons the material can absorb and emit. First-principles calculations predict that monolayer Ba₃As₂ has an indirect narrow band gap of 0.68 eV. scribd.comresearchgate.net Such a narrow gap is particularly suitable for applications in the infrared (IR) spectrum, as it allows the material to absorb lower-energy infrared photons.

In addition to its narrow band gap, monolayer Ba₃As₂ is predicted to possess high and nearly isotropic electron mobility, with calculated values in the range of 10³ to 10⁴ cm² V⁻¹ s⁻¹. scribd.comresearchgate.net High carrier mobility is essential for high-performance optoelectronic devices, as it enables the efficient transport of charge carriers (electrons and holes) generated by light absorption, leading to faster response times and higher efficiency. The combination of a narrow band gap and high electron mobility makes Ba₃As₂ a promising material for high-speed infrared photodetectors. scribd.com Theoretical studies also confirm that the material possesses the energetic, mechanical, dynamic, and thermal stability necessary for practical device fabrication. scribd.comresearchgate.net

Table 1: Theoretical Electronic Properties of Monolayer this compound (Ba₃As₂) This table is interactive. Click on headers to sort.

Property Predicted Value Significance in Optoelectronics
Band Gap 0.68 eV (Indirect) scribd.comresearchgate.net Enables absorption of low-energy photons, making it suitable for infrared detection.
Electron Mobility ~10³–10⁴ cm² V⁻¹ s⁻¹ scribd.comresearchgate.net Facilitates efficient and rapid transport of charge carriers, crucial for high-speed devices.
Material Stability High scribd.comresearchgate.net Ensures durability and reliability of devices under operational conditions.

The interaction of light with this compound is another key area of research for its optoelectronic applications. The efficiency of a material in converting light to electrical signals is heavily dependent on its ability to absorb photons. Theoretical calculations indicate that monolayer Ba₃As₂ exhibits a remarkably broad absorption range, extending from the infrared through the visible and into the ultraviolet regions of the electromagnetic spectrum. scribd.com

Furthermore, it is predicted to have a high optical absorption coefficient, on the order of 10⁴ to 10⁵ cm⁻¹. scribd.com A high absorption coefficient means that the material can absorb a significant fraction of incident light within a very short distance. This property is highly advantageous for fabricating thin, lightweight, and flexible optoelectronic devices without compromising performance. Materials with strong light-matter interaction are particularly sought after for applications such as broadband photodetectors, which can operate across a wide range of wavelengths. scribd.com

Table 2: Predicted Optical Properties of Monolayer this compound (Ba₃As₂) This table is interactive. Click on headers to sort.

Property Predicted Characteristic Implication for Optoelectronic Devices
Absorption Spectrum Broad (Infrared to Ultraviolet) scribd.com Potential for use in broadband photodetectors that can sense a wide spectrum of light.
Absorption Coefficient High (~10⁴–10⁵ cm⁻¹) scribd.com Allows for the creation of thinner and more efficient devices by absorbing light effectively in a small material volume.

Future Research Directions and Unexplored Frontiers

Discovery and Characterization of Novel Barium Arsenide Phases

The Ba-As phase diagram is far from fully explored, and recent discoveries highlight the potential for identifying new binary and ternary compounds with unique crystal structures and properties. mdpi.comlsu.edu The synthesis and characterization of novel this compound phases is a crucial frontier. For instance, recent research in 2024 has successfully synthesized and characterized three new binary barium arsenides: Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. mdpi.comlsu.edusemanticscholar.orgresearchgate.net This discovery significantly expanded the known Ba-As phase diagram by over 50%. mdpi.com

These novel compounds exhibit complex anionic substructures composed of homoatomic As-As bonds, including [As₂]⁴⁻ dimers and [As₄]⁶⁻ tetramers, which are characteristic of Zintl phases. mdpi.comsemanticscholar.orgresearchgate.net The Zintl concept, which involves electron transfer from the electropositive barium to the more electronegative arsenic, is key to understanding the structure and bonding in these materials. mdpi.comsemanticscholar.orgosti.gov

Future work in this area will likely involve:

Exploring Quaternary and Higher-Order Systems: Introducing additional elements into the Ba-As system can lead to the formation of even more complex structures with tailored properties. An example is the recent synthesis of the quaternary barium-arsenide materials Ba₄Ag₂.₃In₁.₇As₈ and Ba₄AgGa₅As₈. osti.gov

Flux Growth and High-Pressure Synthesis: Utilizing advanced synthesis techniques like metal flux growth and high-pressure/high-temperature methods can provide access to metastable phases that are not achievable through conventional solid-state reactions. mdpi.comaps.org

Systematic Structural Analysis: A systematic investigation of the Ba-As compositional space is necessary to identify all stable and metastable phases. mdpi.comresearchgate.net This includes compounds that may have been predicted computationally but not yet synthesized.

A summary of recently discovered this compound phases is presented below:

CompoundCrystal SystemSpace GroupKey Structural FeatureCalculated Bandgap (eV)
Ba₃As₄ OrthorhombicFdd2[As₄]⁶⁻ tetramer0.47 (Direct) mdpi.comsemanticscholar.orgresearchgate.net
Ba₅As₄ OrthorhombicCmce[As₂]⁴⁻ dimer0.34 (Indirect) mdpi.comsemanticscholar.orgresearchgate.net
Ba₁₆As₁₁ TetragonalP4̅2₁mDisordered, [As₂]⁴⁻ dimers0.33 mdpi.comsemanticscholar.orgresearchgate.net
Ba₄Ag₂.₃In₁.₇As₈ MonoclinicP2₁/mcis-trans As chainsMetallic osti.gov
Ba₄AgGa₅As₈ OrthorhombicIba23D frameworkSemiconducting osti.gov

High-Throughput Computational Screening for Optimized Material Properties

High-throughput computational screening, driven by advances in computational power and materials databases, is a powerful tool for accelerating the discovery of new materials with desired properties. bcmaterials.netstle.orgrsc.org This approach involves systematically calculating the properties of a large number of candidate materials to identify the most promising ones for experimental synthesis and characterization. researchgate.net

For barium arsenides, this methodology can be applied to:

Identify New Thermoelectric Materials: By screening for compounds with high Seebeck coefficients, low thermal conductivity, and optimal electrical resistivity, new this compound-based thermoelectrics can be discovered. researchgate.net The Zintl phosphide (B1233454) BaCd₂P₂, a related compound type, was identified through such screening as a potential high-efficiency solar absorber. stle.org

Predict Novel Superconductors: Computational screening can search for structural and electronic features that are known to be conducive to superconductivity, such as specific phonon modes and electronic densities of states at the Fermi level.

Discover Materials for Optoelectronic Applications: By calculating bandgaps and optical absorption spectra, researchers can identify this compound phases suitable for applications in lasers, LEDs, and sensors. americanelements.com

The process typically involves using density functional theory (DFT) calculations to predict properties like formation energy, crystal structure, band structure, and phonon dispersion for a vast array of stoichiometries and crystal structures.

In Situ Characterization Under Extreme Conditions (e.g., High Pressure, High Temperature)

Studying the behavior of this compound under extreme conditions of pressure and temperature is crucial for understanding its fundamental properties and discovering new phases. arxiv.org High-pressure experiments can induce phase transitions to novel crystal structures with potentially exotic electronic and magnetic properties. aps.orgnih.gov

Future research in this area should focus on:

High-Pressure Structural Studies: Using techniques like synchrotron X-ray diffraction in diamond anvil cells to map the pressure-temperature phase diagram of known and novel this compound compounds. aps.orgnih.gov For example, studies on the parent compound BaFe₂As₂ have shown that at high pressures, the magnetic ordering surprisingly precedes the structural transition, which is in contrast to what is observed with chemical doping. nih.gov

Transport and Magnetic Measurements at High Pressures: Investigating how electrical resistivity, Seebeck coefficient, and magnetic susceptibility evolve under pressure can reveal pressure-induced metallization, superconductivity, or magnetic ordering.

High-Temperature Stability and Phase Transitions: Characterizing the behavior of barium arsenides at high temperatures is essential for understanding their synthesis conditions and potential applications in high-temperature electronics. uni-muenchen.de For instance, BaFe₂As₂ undergoes a structural phase transition from tetragonal to orthorhombic at around 150 K. uni-muenchen.de

Development of Advanced Characterization Methodologies for Complex this compound Structures

The increasing complexity of newly discovered this compound structures necessitates the development and application of advanced characterization techniques to fully elucidate their atomic and electronic arrangements. european-mrs.comethz.ch

Key methodologies for future research include:

Advanced Diffraction Techniques:

Neutron Diffraction: This technique is particularly sensitive to the positions of light elements and can be used to determine magnetic structures, which is crucial for understanding the interplay between magnetism and superconductivity in some this compound compounds. semiengineering.comrice.edunumberanalytics.com

Single-Crystal X-ray Diffraction: Essential for accurately solving the crystal structures of new, complex phases, as demonstrated in the characterization of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net

Spectroscopic Techniques:

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of barium and arsenic and probe the electronic structure.

Resonant Inelastic X-ray Spectroscopy (RIXS): An advanced technique used to study the complex electronic properties and elementary excitations in correlated electron systems like some iron-based barium arsenides. bnl.gov

Microscopy and Local Probes:

Transmission Electron Microscopy (TEM): For imaging the crystal structure at the atomic scale and identifying defects and superstructures. european-mrs.com

The combination of these techniques with computational modeling will be essential for accurately characterizing the often disordered and complex crystal structures of new this compound phases. rsc.org

Tailoring Electronic Structure for Designer Materials with Tunable Functionalities

A major goal in materials science is to design materials with specific, tunable functionalities. For barium arsenides, this involves precisely controlling their electronic band structure. aip.org

Future research will likely concentrate on:

Doping and Alloying: Systematically substituting Ba or As with other elements to control the carrier concentration, modify the bandgap, and induce desired properties like superconductivity or enhanced thermoelectric performance. researchgate.net For example, hole doping in BaFe₂As₂ by substituting barium with potassium induces superconductivity. researchgate.net

Strain Engineering: Applying mechanical strain, for example by growing thin films on a lattice-mismatched substrate, can be a powerful tool to modify the electronic band structure and tune the material's properties.

Heterostructures and Interfaces: Creating layered structures of different this compound phases or combining them with other materials can lead to emergent phenomena at the interfaces, offering new functionalities for electronic devices.

By combining these strategies, it will be possible to create a new generation of "designer" this compound materials with electronic properties tailored for specific applications, from high-temperature superconductors to efficient thermoelectric converters.

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing phase-pure barium arsenide?

  • Methodology : Solid-state synthesis under inert atmospheres (e.g., argon) is commonly used. Stoichiometric mixtures of barium and arsenic precursors are heated in sealed quartz ampoules at 600–800°C for 48–72 hours. Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) should validate phase purity and stoichiometry .
  • Key Considerations : Moisture sensitivity of arsenic precursors requires rigorous glovebox protocols. Contamination risks from oxygen or moisture can lead to secondary phases like BaO or As₂O₃ .

Q. How can researchers mitigate safety risks when handling this compound?

  • Methodology : Use fume hoods with HEPA filters for powder handling. Encapsulate samples in epoxy resin for air-sensitive measurements. Toxicity screening (e.g., LD₅₀ assays) should precede biological applications .
  • Documentation : Maintain Material Safety Data Sheets (MSDS) for arsenic compounds and institutional biosafety committee approvals for in vitro studies .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural properties?

  • Techniques :

  • XRD : Resolve crystal symmetry (e.g., orthorhombic vs. hexagonal phases).
  • Raman Spectroscopy : Identify arsenic sublattice vibrations (200–400 cm⁻¹ range).
  • XPS : Confirm oxidation states of Ba²⁺ and As³⁻ .
    • Data Validation : Cross-reference with computational models (e.g., density functional theory (DFT) for phonon modes) .

Advanced Research Questions

Q. How do doping strategies (e.g., substituting Ba²⁺ with Ca²⁺) alter this compound’s electronic band structure?

  • Methodology :

  • Synthesis : Use flux-growth techniques to incorporate dopants.
  • Characterization : Angle-resolved photoemission spectroscopy (ARPES) maps band dispersion. DFT+U calculations predict dopant-induced shifts in valence/conduction bands .
    • Data Contradictions : Resolve discrepancies in reported bandgap values (e.g., 0.8 eV vs. 1.2 eV) by comparing synthesis conditions (e.g., annealing time) and measurement techniques (e.g., UV-Vis vs. ellipsometry) .

Q. What mechanisms explain this compound’s thermal instability above 400°C in oxidative environments?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss due to As sublimation.
  • In Situ XRD**: Track phase transitions during heating.
    • Computational Insights : Ab initio molecular dynamics (AIMD) simulate surface oxidation pathways, identifying metastable intermediates like Ba₃AsO₄ .

Q. How can researchers reconcile contradictory reports on this compound’s superconducting properties?

  • Analysis Framework :

  • Sample Quality : Compare impurity levels (via EDS) and defect densities (via positron annihilation spectroscopy).
  • Measurement Conditions : Account for pressure dependence (e.g., hydrostatic vs. uniaxial stress in resistivity measurements) .
    • Collaborative Validation : Cross-institutional replication studies using standardized protocols (e.g., Quantum Design PPMS for magnetotransport) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.